

# Understanding the basic biochemistry of 1,3-Dilinolein

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3-Dilinolein

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An In-Depth Technical Guide to the Basic Biochemistry of **1,3-Dilinolein**

## Introduction

**1,3-Dilinolein**, also known as 1,3-dilinoleoylglycerol, is a diacylglycerol (DAG) where linoleic acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1] As a specific structural lipid, it serves as a key intermediate in metabolic pathways and is a component of various natural oils. Its defined structure makes it a valuable molecule for research in lipid metabolism, nutrition, and as a potential component in lipid-based drug delivery systems.[2] This guide provides a comprehensive overview of the core biochemistry of **1,3-Dilinolein**, including its physicochemical properties, synthesis and analytical methodologies, and its role in metabolic and signaling pathways.

## Physicochemical Properties

**1,3-Dilinolein** is a 1,3-diglyceride where both acyl groups are linoleoyl groups.[1][3] It is functionally related to linoleic acid.[1] At room temperature, it exists in a liquid form.[4] A summary of its key chemical and physical properties is presented below.

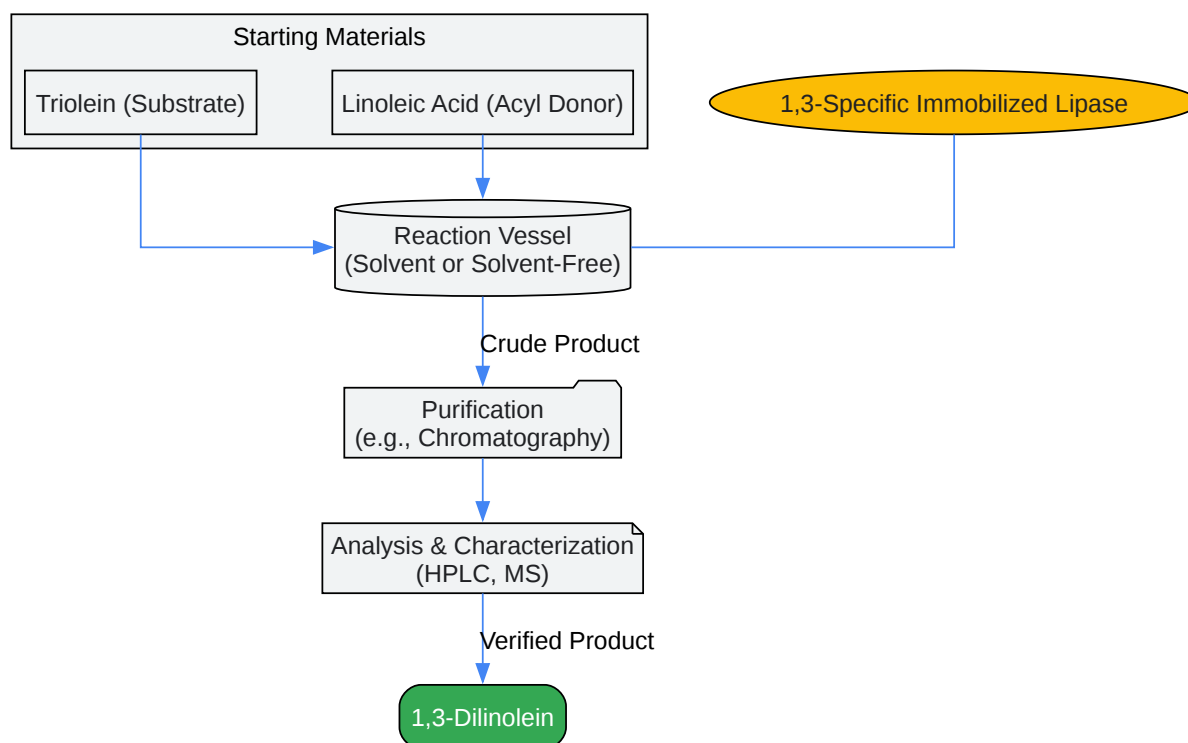
Property	Value	Source(s)
Molecular Formula	C <sub>39</sub> H <sub>68</sub> O <sub>5</sub>	[1][4][5]
Molecular Weight	617.0 g/mol (PubChem); 616.96 g/mol (Larodan, CymitQuimica)	[1][4][5]
IUPAC Name	[2-hydroxy-3-[(9Z,12Z)- octadeca-9,12- dienoyl]oxypropyl] (9Z,12Z)- octadeca-9,12-dienoate	[1]
CAS Number	15818-46-9	[1][5][6][7]
Synonyms	1,3-Glycerol dilinoleate, Linolein, 1,3-di-, α,α'-Dilinolein, 1,3-Dilinoleoyl-rac-glycerol	[1][5][7]
Purity (Commercial)	>99% or ≥95%	[4][5][7]
Physical Form	Liquid	[4]
InChI Key	LYPGMYIQHDZFFD- MAZCIEHSSA-N	[1][4][5]
SMILES	CCCCC/C=C\C/C=C\CCCCC CC(=O)OCC(O)COC(=O)CCC CCCC/C=C\C/C=C\CCCCC	[1]

## Synthesis and Analytical Methodologies

The precise structure of **1,3-Dilinolein** makes its synthesis and analysis critical for research applications. Enzymatic methods are often preferred for synthesis due to their high specificity.

### Enzymatic Synthesis Workflow

A common strategy for synthesizing structured glycerolipids like **1,3-Dilinolein** involves enzymatic acidolysis. This process uses a 1,3-specific lipase to exchange fatty acids at the sn-1 and sn-3 positions of a starting triglyceride.[2]



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Caption: Workflow for the enzymatic synthesis of **1,3-Dilinolein** via acidolysis.

## Experimental Protocol: Enzymatic Acidolysis

This protocol is adapted from a method for synthesizing similar structured triglycerides.[2]

- **Reaction Setup:** In a round-bottom flask, combine a starting triacylglycerol (e.g., triolein) and linoleic acid. The molar ratio of triolein to linoleic acid can range from 1:2 to 1:12. The reaction can be performed in a solvent-free system or with a solvent like n-hexane.[2]
- **Enzyme Addition:** Add a 1,3-specific immobilized lipase to the mixture.

- Incubation: Maintain the reaction at a controlled temperature (e.g., 40°C) with constant stirring for a specified duration (e.g., 8 hours).[8]
- Enzyme Removal: After the reaction, remove the immobilized lipase by filtration.
- Purification: The resulting mixture, containing **1,3-Dilinolein**, unreacted substrates, and byproducts, is then purified. This is typically achieved using column chromatography.
- Analysis: The purity and identity of the final product are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9]

## Analytical Methodologies

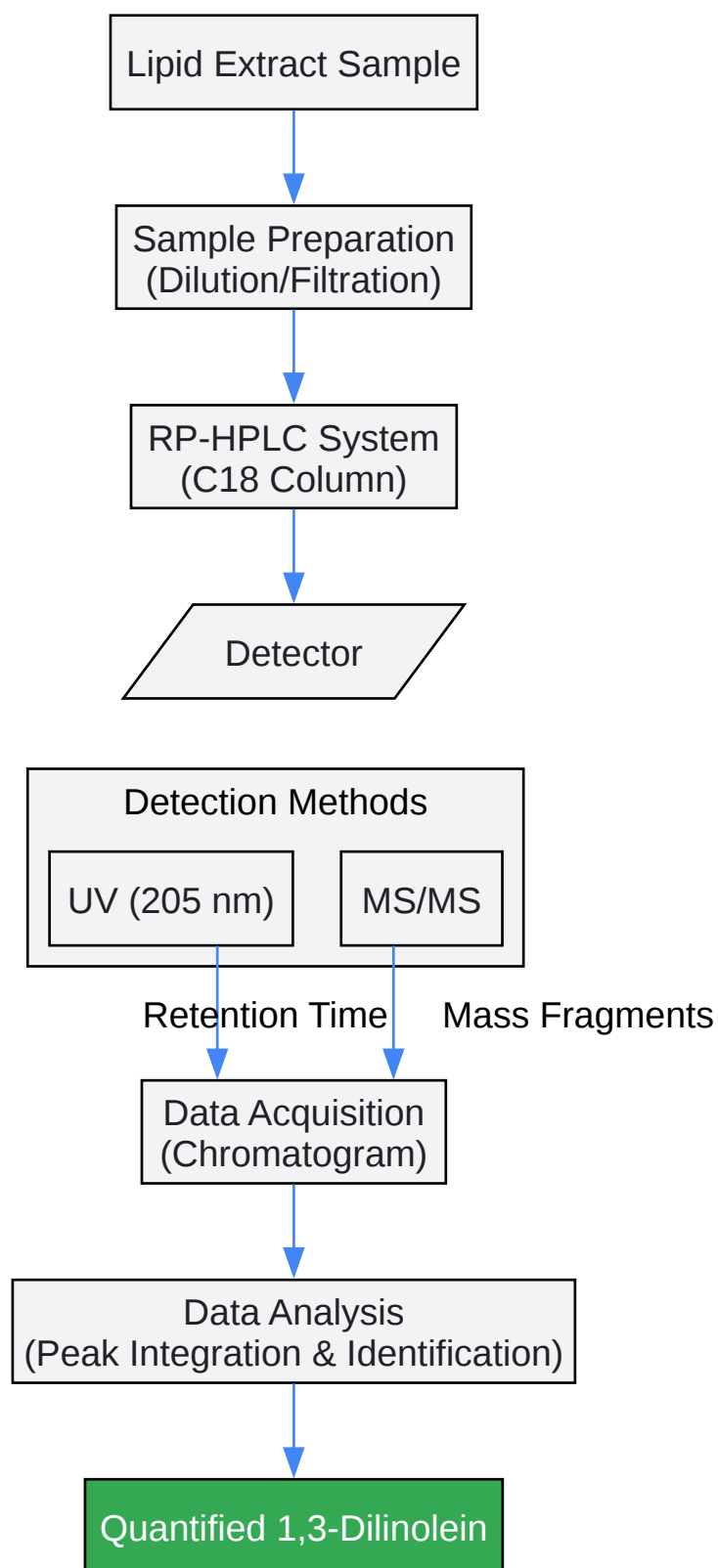
The accurate separation and quantification of **1,3-Dilinolein** from its isomers (like 1,2-Dilinolein) and other lipids is a significant analytical challenge due to their similar physicochemical properties.[9] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique employed.[8][9]

Parameter	RP-HPLC with UV Detection	RP-HPLC with Mass Spectrometry (MS/MS)
Stationary Phase	C18 Column	C18 Column
Mobile Phase	Isocratic elution with 100% acetonitrile	Gradient elution often used
Flow Rate	~1.1 mL/min	Variable
Detection	UV at 205 nm	ESI or APCI source; MS/MS for fragmentation
Key Identifier	Retention Time	Parent ion mass and specific fragment ions (loss of linoleic acid)
LOD/LOQ	0.2–0.7 µg/mL	Generally provides higher sensitivity
Reference(s)	[8]	[9]

## Experimental Protocol: RP-HPLC-UV Analysis

This protocol is based on a validated method for separating diacylglycerol isomers.[8]

- Sample Preparation: Dissolve the lipid sample in an appropriate solvent (e.g., the mobile phase).
- Chromatographic System: Use an HPLC system equipped with a C18 column and a UV detector.
- Elution: Perform isocratic elution using 100% acetonitrile as the mobile phase at a flow rate of approximately 1.1 mL/min.[8]
- Detection: Monitor the eluent at 205 nm.
- Quantification: Identify and quantify **1,3-Dilinolein** based on the retention time and peak area relative to a pure analytical standard. Linearity is typically observed over several orders of magnitude.[8]



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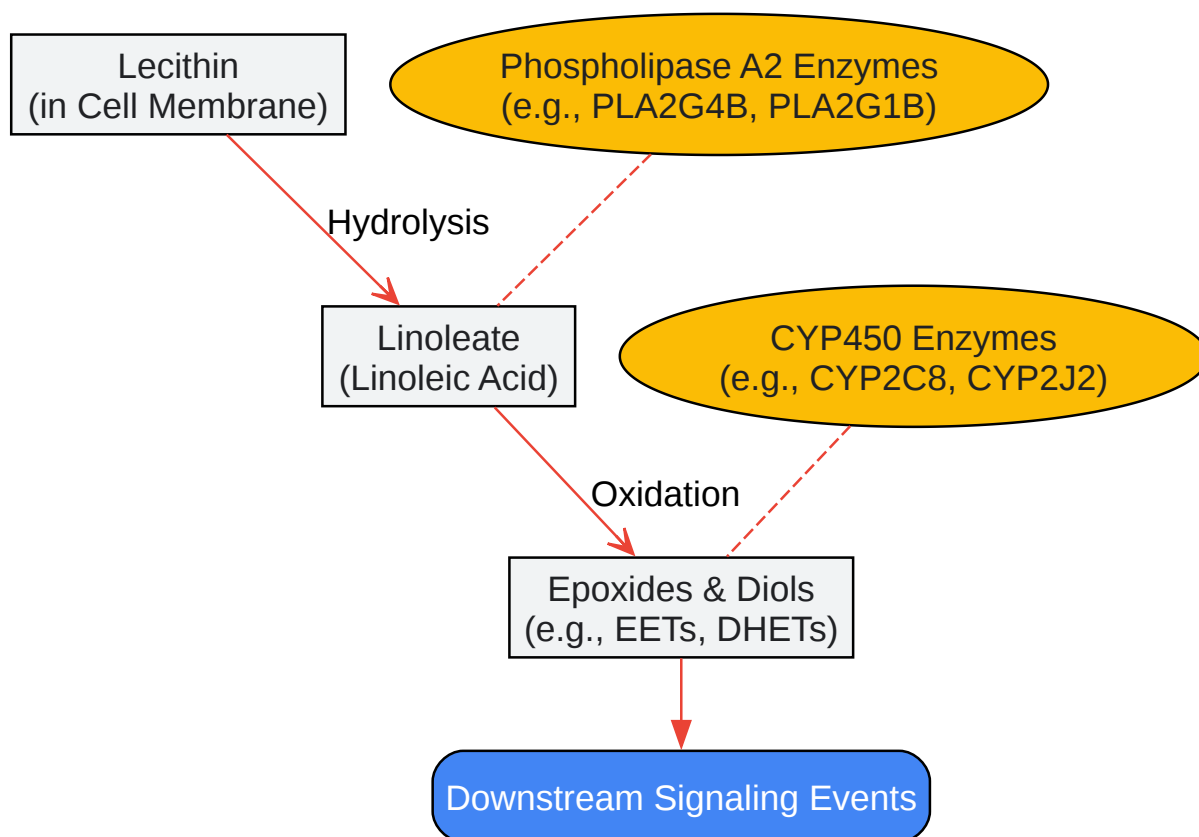
Caption: General workflow for the analytical determination of **1,3-Dilinolein**.

## Metabolism and Role in Signaling Pathways

The direct signaling roles of **1,3-Dilinolein** are not as extensively characterized as its constituent fatty acid, linoleic acid. Upon digestion and absorption, **1,3-Dilinolein** is hydrolyzed to release free linoleic acid and glycerol, which then enter various metabolic and signaling cascades.

### Linoleic Acid Metabolism

Linoleic acid is an essential omega-6 fatty acid. Its metabolism is crucial for cellular function, and dysregulation is linked to metabolic syndrome.[10] A key initial step involves its release from phospholipids like lecithin by phospholipase A2 enzymes.[10]



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Caption: Key enzymatic steps in the linoleic acid metabolism pathway.

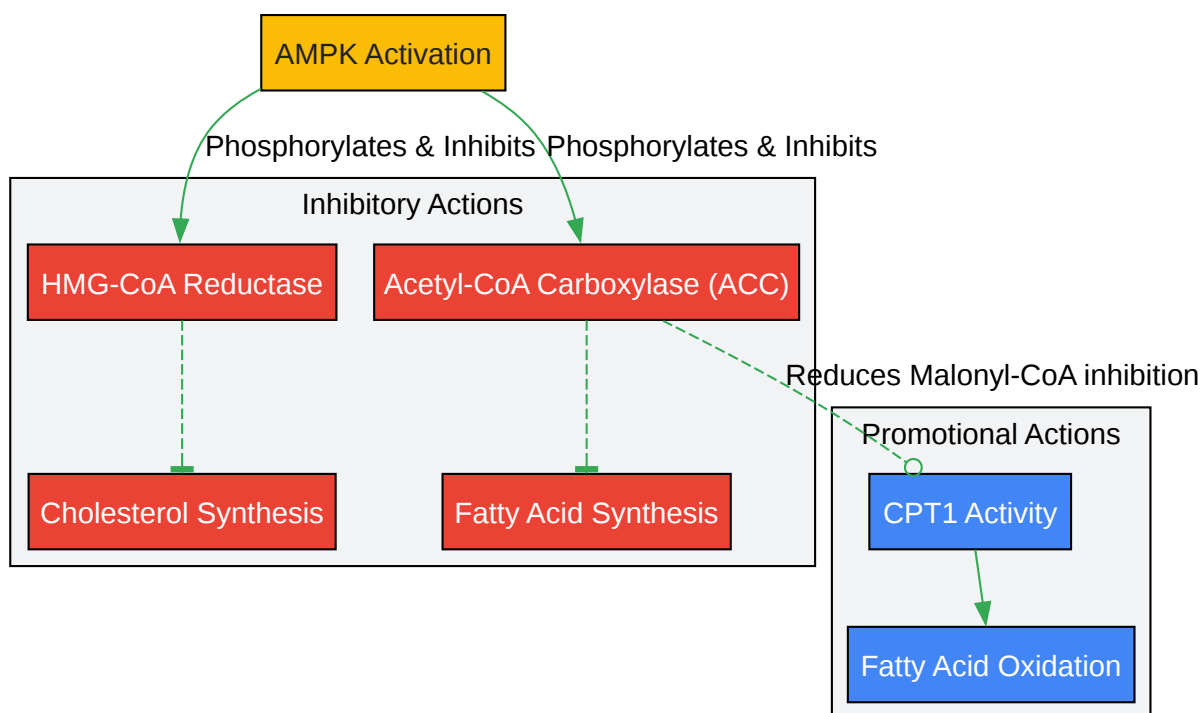
A study on metabolic syndrome found that several genes in the linoleic acid metabolism pathway, including those for phospholipases (PLA2G1B, PLA2G2D) and cytochrome P450 enzymes (CYP2C8, CYP2J2), were significantly downregulated in affected individuals.[\[10\]](#) This highlights the pathway's importance in maintaining metabolic health.

## Modulation of Lipid-Sensing Signaling Pathways

Free fatty acids, including linoleic acid derived from **1,3-Dilinolein**, are known to modulate key signaling pathways that regulate systemic lipid homeostasis.

**AMP-Activated Protein Kinase (AMPK) Signaling:** AMPK acts as a cellular energy sensor. Its activation, which can be influenced by fatty acids, leads to the inhibition of anabolic pathways (like fatty acid and cholesterol synthesis) and the promotion of catabolic pathways (like fatty acid oxidation).[\[11\]](#)

- **Inhibition of Cholesterol Synthesis:** Activated AMPK phosphorylates and inactivates HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[\[11\]](#)
- **Inhibition of Fatty Acid Synthesis:** AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), reducing the synthesis of fatty acids.[\[11\]](#)
- **Promotion of Fatty Acid Oxidation:** By inhibiting ACC, AMPK reduces malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into mitochondria for oxidation.[\[11\]](#)



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Caption: Downstream effects of AMPK activation on lipid metabolism pathways.

## Conclusion

**1,3-Dilinolein** is a structurally defined diacylglycerol with significant relevance in biochemical and pharmaceutical research. Its synthesis can be precisely controlled through enzymatic methods, and its analysis, though challenging, can be robustly performed using chromatographic techniques. While its direct biological activities are still under investigation, its metabolic products, particularly linoleic acid, play critical roles in modulating fundamental signaling pathways like AMPK that govern systemic lipid metabolism. A deeper understanding of the biochemistry of **1,3-Dilinolein** and its metabolic fate is crucial for developing novel therapeutic strategies for metabolic disorders and for advancing lipid-based drug delivery technologies.

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- To cite this document: BenchChem. [Understanding the basic biochemistry of 1,3-Dilinolein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586039#understanding-the-basic-biochemistry-of-1-3-dilinolein]

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